molecular formula C12H11N5O2S B12923712 4-(Purin-9-ylmethyl)benzenesulfonamide CAS No. 19270-99-6

4-(Purin-9-ylmethyl)benzenesulfonamide

Cat. No.: B12923712
CAS No.: 19270-99-6
M. Wt: 289.32 g/mol
InChI Key: JXDTYUUIZURCBJ-UHFFFAOYSA-N
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Description

4-((9H-Purin-9-yl)methyl)benzenesulfonamide is a compound that combines the structural features of purine and benzenesulfonamide. Purine is a heterocyclic aromatic organic compound, while benzenesulfonamide is a sulfonamide derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((9H-Purin-9-yl)methyl)benzenesulfonamide typically involves the reaction of purine derivatives with benzenesulfonyl chloride in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dichloromethane (DCM) and bases such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-((9H-Purin-9-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-((9H-Purin-9-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((9H-Purin-9-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 4-((9H-Purin-9-yl)methyl)benzenesulfonamide is unique due to its combination of purine and benzenesulfonamide structures, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit carbonic anhydrase IX selectively makes it a promising candidate for anticancer and antimicrobial applications .

Properties

CAS No.

19270-99-6

Molecular Formula

C12H11N5O2S

Molecular Weight

289.32 g/mol

IUPAC Name

4-(purin-9-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H11N5O2S/c13-20(18,19)10-3-1-9(2-4-10)6-17-8-16-11-5-14-7-15-12(11)17/h1-5,7-8H,6H2,(H2,13,18,19)

InChI Key

JXDTYUUIZURCBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=CN=CN=C32)S(=O)(=O)N

Origin of Product

United States

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